

4-(1H-tetrazol-5-ylmethyl)aniline molecular weight and formula

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Compound of Interest

Compound Name: 4-(1H-tetrazol-5-ylmethyl)aniline

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Technical Guide: 4-(1H-tetrazol-5-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-tetrazol-5-ylmethyl)aniline is a heterocyclic organic compound featuring a core aniline structure linked to a tetrazole ring via a methylene bridge. The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group.^{[1][2]} This substitution can enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic profile of a drug candidate.^[1] As a bifunctional molecule, possessing both a reactive amine group on the aniline ring and the acidic N-H proton of the tetrazole, **4-(1H-tetrazol-5-ylmethyl)aniline** serves as a versatile building block in the synthesis of more complex, drug-like molecules for various therapeutic targets.^{[3][4]} This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and characterization, and its applications in drug discovery.

Physicochemical and Structural Data

The fundamental properties of **4-(1H-tetrazol-5-ylmethyl)aniline** are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ N ₅	[5]
Molecular Weight	175.19 g/mol	[5]
CAS Number	131117-50-5	N/A
Appearance	Solid (predicted)	N/A
SMILES	NC1=CC=C(CC2=NN=NN2)C =C1	
InChI Key	KYRUSFOAGBAPGT- UHFFFAOYSA-N	

Experimental Protocols

Synthesis via [3+2] Cycloaddition

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[\[6\]](#)[\[7\]](#) The following protocol describes the synthesis of **4-(1H-tetrazol-5-ylmethyl)aniline** from its nitrile precursor, 2-(4-aminophenyl)acetonitrile.

Reaction Scheme:

Materials and Reagents:

- 2-(4-aminophenyl)acetonitrile
- Sodium Azide (NaN₃)
- Ammonium Chloride (NH₄Cl)
- N,N-Dimethylformamide (DMF), anhydrous
- Hydrochloric Acid (HCl), concentrated and dilute (e.g., 3 M)
- Sodium Nitrite (NaNO₂) (for quenching residual azide)

- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Deionized Water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(4-aminophenyl)acetonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and ammonium chloride (1.2-1.5 eq).[\[8\]](#)
- **Solvent Addition:** Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution or suspension (approx. 5-10 mL per mmol of nitrile).[\[8\]](#)[\[9\]](#)
- **Heating:** Heat the reaction mixture to 110-120 °C and stir vigorously for 5-12 hours.[\[8\]](#) Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
- **Workup - Quenching:** Cool the reaction mixture to room temperature. Carefully and slowly add dilute HCl to acidify the mixture to pH ~2. This step protonates the tetrazole ring. To quench any unreacted azide, cool the mixture in an ice bath and add a solution of sodium nitrite (NaNO₂) portion-wise, stirring for 1 hour. Caution: Sodium azide is highly toxic, and its reaction with acid generates volatile and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
- **Extraction:** Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
- **Washing:** Wash the combined organic layers with deionized water and then with brine to remove residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford pure **4-(1H-tetrazol-5-ylmethyl)aniline**.[\[10\]](#)

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected results are summarized below.

Technique	Expected Data
¹ H NMR	Signals corresponding to the aniline aromatic protons (typically two doublets in the 6.5-7.5 ppm range), a singlet for the methylene (-CH ₂ -) protons (approx. 4.0-4.5 ppm), a broad singlet for the amine (-NH ₂) protons, and a very broad singlet for the tetrazole N-H proton (often >10 ppm and may exchange with D ₂ O). [11] [12]
¹³ C NMR	Aromatic carbon signals (115-150 ppm), a methylene carbon signal (~30 ppm), and a signal for the tetrazole ring carbon (~155 ppm). [11] [12]
FT-IR (KBr)	Characteristic absorption bands for N-H stretching of the amine and tetrazole ring (broad, 2500-3400 cm ⁻¹), C-H stretching (~2900-3100 cm ⁻¹), C=C aromatic stretching (~1600 cm ⁻¹), and tetrazole ring vibrations (~1000-1500 cm ⁻¹). [13] [14]
Mass Spec (ESI)	In positive mode, the [M+H] ⁺ ion would be observed at m/z 176.09. Characteristic fragmentation may involve the loss of N ₂ (28 Da) from the tetrazole ring. [13]

Applications in Drug Discovery

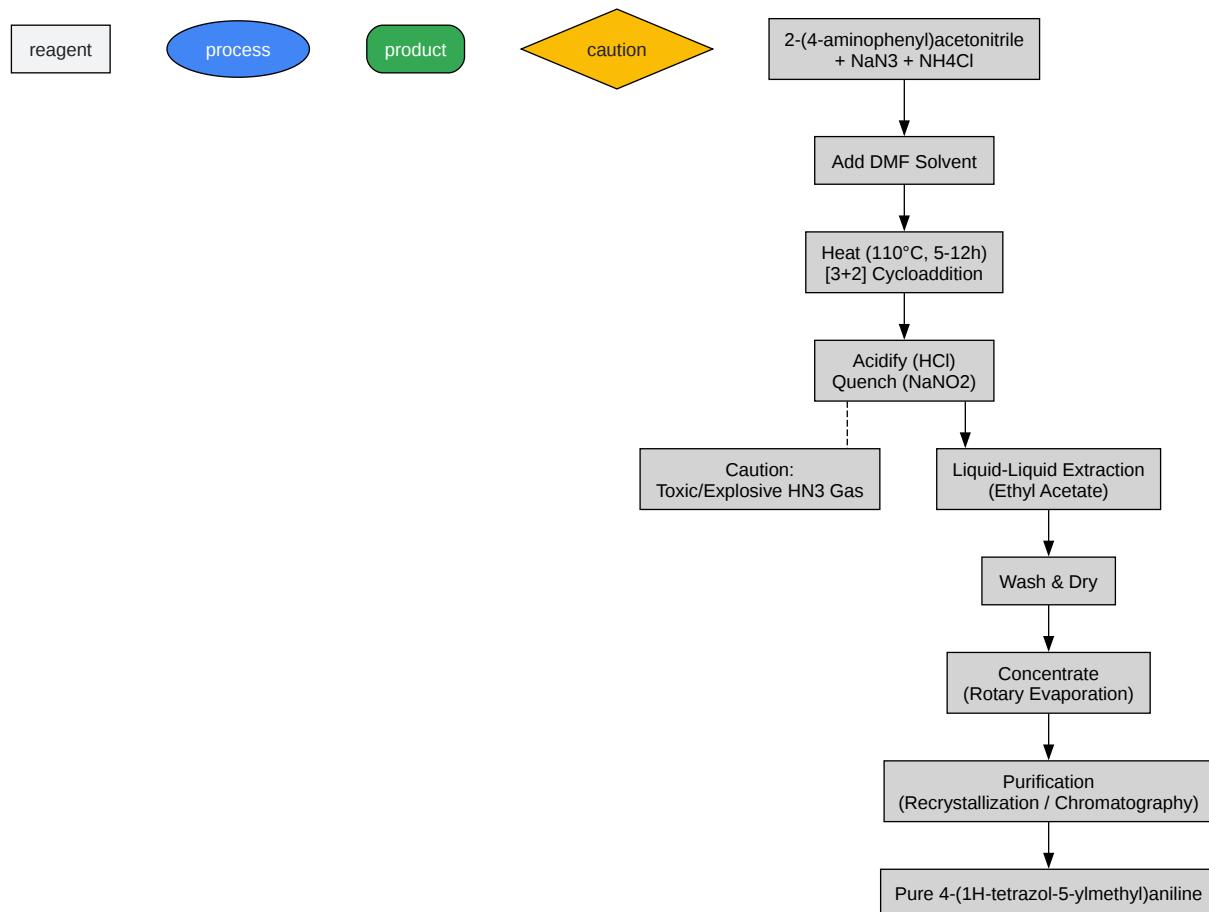
4-(1H-tetrazol-5-ylmethyl)aniline is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate or building block in the synthesis of more complex molecules. [3][15] Its utility stems from the strategic placement of the tetrazole ring and the primary aromatic amine.

- **Scaffold for Library Synthesis:** The aniline amine group is a versatile handle for a wide range of chemical modifications, including amidation, alkylation, diazotization, and participation in multicomponent reactions. This allows for the rapid generation of diverse compound libraries for high-throughput screening.[2][4]
- **Bioisostere Introduction:** The molecule provides a straightforward way to incorporate the tetrazole group, a proven carboxylic acid bioisostere, into a target scaffold. This is a key strategy in lead optimization to improve drug-like properties.[1]
- **Fragment-Based Drug Discovery (FBDD):** The compound can be considered a fragment that combines two key functionalities (aniline and tetrazole). In FBDD, such fragments are screened for weak binding to a biological target, and hits are then grown or linked to develop more potent leads.[1]

Visualizations

Synthesis and Purification Workflow

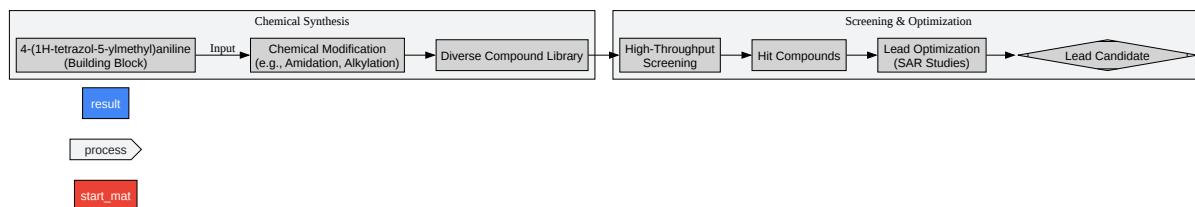
The following diagram illustrates the logical flow from starting materials to the final, purified product as described in the experimental protocol.

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Caption: Workflow for the synthesis and purification of **4-(1H-tetrazol-5-ylmethyl)aniline**.

Role as a Building Block in Drug Discovery

This diagram shows the conceptual pathway of how **4-(1H-tetrazol-5-ylmethyl)aniline** is utilized as a starting material in a typical drug discovery campaign.



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Caption: Conceptual use of **4-(1H-tetrazol-5-ylmethyl)aniline** in a drug discovery pipeline.

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